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Compound of Interest

4-(Thiophen-2-yl)pyrimidin-2-
Compound Name:
amine

Cat. No.: B143093

An In-Depth Technical Guide to 4-(thiophen-2-yl)pyrimidin-2-amine (CAS: 154321-60-5) for
Advanced Research Applications

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic design of small
molecules that can effectively interact with biological targets is paramount. Among the vast
array of heterocyclic scaffolds, the pyrimidine nucleus stands out for its widespread presence in
biologically active compounds and pharmaceuticals.[1] When fused with other heterocyclic
systems, such as thiophene, the resulting scaffold often exhibits enhanced and diverse
pharmacological profiles. This guide focuses on 4-(thiophen-2-yl)pyrimidin-2-amine, a
molecule of significant interest for its potential as a building block in the synthesis of novel
therapeutic agents.[2]

The convergence of the electron-rich thiophene ring and the nitrogen-containing pyrimidine
core creates a unique electronic and structural framework, making it a valuable candidate for
interacting with various biological targets.[2] Derivatives of this scaffold have been investigated
for a range of activities, including anticancer, anti-inflammatory, and antischistosomal
properties.[3][4][5][6] This document serves as a comprehensive technical resource for
researchers, scientists, and drug development professionals, providing in-depth information on
the compound's properties, synthesis, applications, and relevant experimental protocols.
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PART 1: Core Compound Identification and
Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are the
foundation of any research endeavor. 4-(thiophen-2-yl)pyrimidin-2-amine is identified by the
CAS Number 154321-60-5.[7][8][9]

Table 1. Physicochemical and Identification Data

Property Value Source(s)
CAS Number 154321-60-5 (71181191
Molecular Formula CsH7N3S [7119]
Molecular Weight 177.229 g/mol [7109]

4-(2-thienyl)-2-pyrimidinamine;

Alternate Names 4-Thiophen-2-yl-pyrimidin-2- [7]
ylamine

Boiling Point 358.3+£32.0 °C (Predicted) [10]

Density 1.333+0.06 g/cm3 (Predicted) [10]

Handling and Safety: It is critical to note that this compound is classified as a Dangerous Good
for transport and may be subject to additional shipping charges.[7] As with all laboratory
chemicals, it should be handled by technically qualified individuals using appropriate personal
protective equipment (PPE) in a well-ventilated area. This product is intended for research use
only and is not for diagnostic or therapeutic use.[7]

PART 2: Sourcing, Procurement, and Quality Control

The reliability and reproducibility of experimental results depend heavily on the quality and
purity of the starting materials. Several chemical suppliers offer 4-(thiophen-2-yl)pyrimidin-2-

amine.

Table 2: Commercial Suppliers
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Supplier Product Name CAS Number Notes

Santa Cruz 2-amine-4-(thiophen- For Research Use
_ o 154321-60-5

Biotechnology (SCBT)  2-yl)-pyrimidine Only.[7][9]

] May require cold-
4-(Thiophen-2- ] )
BLDpharm o ) 154321-60-5 chain transportation.
yl)pyrimidin-2-amine 5]

Expert Insight on Procurement: When procuring this compound, it is imperative to request and
review the Certificate of Analysis (CoA) for the specific lot. Key parameters to verify include:

 Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and
should meet the requirements of your experimental design (e.g., 295% or higher).

« ldentity Confirmation: Verified through spectroscopic data such as *H NMR and Mass
Spectrometry (MS).

o Residual Solvents and Water Content: Important for accurate weighing and concentration
calculations.

PART 3: Chemical Synthesis and Characterization

The synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine and its derivatives typically follows a
convergent strategy involving the construction of the pyrimidine ring from a thiophene-
containing precursor. A widely adopted and robust method is the cyclocondensation of a
thiophenyl chalcone with a guanidinium salt.[11]

General Synthesis Workflow

The logical flow from commercially available starting materials to the final compound is
depicted below. This pathway is favored for its efficiency and the modularity that allows for the

creation of diverse derivatives.
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Step 1: Claisen-Schmidt Condensation

[Z—Acetylthiophena Aryl Aldehyde

Base Catalyst
(elg., NaOH, EtOH)

Step 2: Pyrimidine Ring Formation

Thiophenyl Chalcone Intermediate [Guanidine Nitrate]

Bas
(e.g., KOH,

4-(thiophen-2-yl)pyrimidin-2-amine

Click to download full resolution via product page
Caption: General synthesis pathway for 4-(thiophen-2-yl)pyrimidin-2-amine.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative methodology adapted from established literature for the
synthesis of similar thiophene-pyrimidine structures.[3][11][12]

Step 1: Synthesis of (2E)-1-(thiophen-2-yl)-3-arylprop-2-en-1-one (Chalcone Intermediate)

o Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon
bonds to create the a,3-unsaturated ketone (chalcone) backbone. An alkali catalyst like
NaOH deprotonates the a-carbon of the ketone, creating an enolate which then attacks the
carbonyl carbon of the aldehyde.

e Procedure:
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1. Dissolve 2-acetylthiophene (1.0 eq) and an appropriate aryl aldehyde (1.0 eq) in ethanol
(15 mL).

2. To this stirred solution, add an agueous solution of sodium hydroxide (e.g., 20% NaOH)
dropwise at room temperature.

3. Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

4. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCI to
neutralize the excess base.

5. Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and
dry.

6. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure
chalcone.

Step 2: Synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine

» Rationale: This step involves the cyclization of the chalcone with guanidine. The basic
conditions facilitate the Michael addition of guanidine to the a,3-unsaturated system, followed
by intramolecular condensation and dehydration to form the stable pyrimidine ring.

e Procedure:

1. In a round-bottomed flask, add the synthesized chalcone (1.0 eq), guanidine nitrate (1.2
eq), and potassium hydroxide (2.0 eq) to a solvent such as 1,4-dioxane (15 mL).[11]

2. Reflux the mixture for 5-8 hours, monitoring by TLC.
3. After cooling to room temperature, evaporate the solvent under reduced pressure.
4. Pour the residue into ice-cold water.

5. The resulting solid precipitate is collected by filtration, washed with water, and dried.
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6. Purify the crude product by recrystallization or column chromatography to obtain 4-
(thiophen-2-yl)pyrimidin-2-amine.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard
analytical techniques. Based on literature for analogous compounds, the expected spectral
data would include:

e 1H NMR: Characteristic signals for the thiophene and pyrimidine ring protons, as well as the
amine (-NH2) protons.

o Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular
weight (m/z = 177.23).[10]

» IR Spectroscopy: Absorption bands corresponding to N-H stretching (amine group), C=N
stretching (pyrimidine ring), and C-S stretching (thiophene ring).[3]

PART 4: Applications in Drug Discovery and
Development

The 4-(thiophen-2-yl)pyrimidin-2-amine scaffold is a "privileged structure” in medicinal
chemistry, meaning it is capable of binding to multiple, diverse biological targets.

Antischistosomal Activity

Schistosomiasis is a debilitating parasitic disease requiring new therapeutic options.
Groundbreaking research has identified thiophen-2-yl pyrimidines (TPPs) as potent paralytics
of the adult Schistosoma mansoni worm.[4][6]

o Mechanism of Action: While the precise target is still under investigation, structure-activity
relationship (SAR) studies reveal that the thiophene moiety at the C2 position of the
pyrimidine ring is a key driver of the paralytic phenotype.[6]

e SAR Insights: Initial studies highlighted a lead compound (TPP 3) that, while potent, suffered
from poor aqueous solubility and high lipophilicity.[6] Subsequent optimization led to
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compound 38, which incorporated an oxetane-containing amine and a difluoroaniline group.
This modification resulted in:

o Improved aqueous solubility (46 pM vs. <0.5 uM).[6]
o Decreased lipophilicity (cLogP 4.48 vs. 6.81).[6]
o Aremarkable 14.5-fold increase in paralytic potency (ECso = 37 nM).[6]

This work underscores the potential of the 4-(thiophen-2-yl)pyrimidin-2-amine core in

designing next-generation anthelmintic drugs.

Anticancer Potential: Targeting Kinase Signaling

The pyrimidine core is a cornerstone of many approved kinase inhibitors. Derivatives of the
thiophene-pyrimidine scaffold have been specifically investigated as potential inhibitors of key
cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] These receptors are crucial drivers of
tumor growth, proliferation, and angiogenesis.
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Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by pyrimidine derivatives.
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Studies on novel 4-thiophenyl-pyrimidine derivatives showed dual inhibition of EGFR and
VEGFR-2, with some compounds exhibiting ICso values in the nanomolar range, comparable to
reference drugs like erlotinib and sorafenib.[5] This highlights a promising avenue for
developing dual-target anticancer agents based on the 4-(thiophen-2-yl)pyrimidin-2-amine
scaffold.

PART 5: Experimental Workflow Example

To translate the potential of this compound into actionable data, robust experimental protocols
are essential. Below is an exemplary workflow for an in-vitro kinase inhibition assay, a primary
screening method to evaluate anticancer potential.

In-Vitro EGFR Kinase Inhibition Assay Protocol

o Objective: To determine the half-maximal inhibitory concentration (ICso) of 4-(thiophen-2-
yl)pyrimidin-2-amine against the EGFR tyrosine kinase.

e Materials:
o Recombinant human EGFR kinase domain.
o Poly(Glu, Tyr) 4:1 peptide substrate.
o Adenosine-5'-triphosphate (ATP), radio-labeled [y-32P]ATP.
o Test compound (dissolved in DMSO).
o Assay buffer (e.qg., Tris-HCI, MgClz, MnClz, DTT).
o 96-well filter plates and phosphocellulose paper.
o Scintillation counter.

o Workflow Diagram:
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Caption: Workflow for an in-vitro radiometric EGFR kinase inhibition assay.
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o Step-by-Step Procedure:

10.

. Prepare a 10-point, 3-fold serial dilution of 4-(thiophen-2-yl)pyrimidin-2-amine in DMSO,

starting from a high concentration (e.g., 100 pM).

. In a 96-well plate, add 10 pL of assay buffer containing the EGFR enzyme and the peptide

substrate to each well.

. Add 1 pL of the serially diluted compound or DMSO (for positive and negative controls) to

the appropriate wells.

. Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind

to the enzyme.

. Initiate the kinase reaction by adding 10 pL of assay buffer containing ATP and [y-32P]ATP.

The final ATP concentration should be at its Michaelis-Menten constant (Km) value.

. Incubate the reaction for 20-30 minutes at 30°C.

. Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose

filter paper.

. Wash the filter paper multiple times with phosphoric acid to remove unincorporated [y-

32P]ATP.

. Measure the radioactivity retained on the filter paper, which corresponds to the

phosphorylated substrate, using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control and plot the data to determine the ICso value using non-linear regression
analysis.

Conclusion

4-(thiophen-2-yl)pyrimidin-2-amine represents a molecule of considerable strategic value for

chemical biology and drug discovery. Its robust synthesis, coupled with the proven

pharmacological potential of the thiophene-pyrimidine scaffold, makes it an attractive starting

point for developing novel therapeutics. From potent anthelmintics that address neglected
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tropical diseases to targeted kinase inhibitors for oncology, the applications are both diverse
and significant. This guide provides the foundational knowledge and practical protocols
necessary for researchers to effectively harness the potential of this versatile chemical entity in
their scientific pursuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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